molecular formula C10H9BrFN3 B14795268 4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B14795268
M. Wt: 270.10 g/mol
InChI Key: XPLPMXQLTOKQCQ-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a halogenated pyrazole derivative characterized by a bromine atom at position 4, a 2-fluorophenyl group at position 1, and a methyl group at position 3 of the pyrazole ring. Its molecular formula is C₁₀H₉BrFN₃, with a molecular weight of 270.10 ().

Properties

Molecular Formula

C10H9BrFN3

Molecular Weight

270.10 g/mol

IUPAC Name

4-bromo-2-(2-fluorophenyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C10H9BrFN3/c1-6-9(11)10(13)15(14-6)8-5-3-2-4-7(8)12/h2-5H,13H2,1H3

InChI Key

XPLPMXQLTOKQCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)N)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Core Synthesis via Hydrazine-Diketone Condensation

The pyrazole scaffold is typically constructed through cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters. For 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine precursors, 2-fluorophenylhydrazine reacts with ethyl acetoacetate under acidic conditions (e.g., acetic acid or HCl) to yield 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-ol (pyrazolone). This reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclodehydration.

Key Reaction Conditions :

  • Solvent: Ethanol or dioxane
  • Temperature: Reflux (80–100°C)
  • Catalyst: Piperidine or acetic acid
  • Yield: 75–89%

Conversion of Pyrazolone to Pyrazolamine

The hydroxyl group at position 5 of the pyrazolone intermediate is replaced with an amine via a two-step process:

  • Tosylation : Treating pyrazolone with p-toluenesulfonyl chloride (TsCl) in pyridine converts the hydroxyl group to a tosylate, enhancing its leaving group ability.
  • Nucleophilic Substitution : Reaction with aqueous ammonia or ammonium hydroxide substitutes the tosylate with an amine group, yielding 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.

Optimization Notes :

  • Tosylation efficiency improves with anhydrous conditions and stoichiometric TsCl.
  • Ammonia concentration and reaction time critically influence substitution yield (typically 60–70%).

Bromination at Position 4

Electrophilic Aromatic Substitution

The amine group at position 5 activates the pyrazole ring for electrophilic bromination at the para position (C4). Bromine (Br₂) in acetic acid or a brominating agent like N-bromosuccinimide (NBS) introduces the bromo substituent.

Standard Protocol :

  • Substrate: 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
  • Brominating Agent: Br₂ (1.1 equiv) in glacial acetic acid
  • Temperature: 0°C to room temperature
  • Reaction Time: 2–4 hours
  • Workup: Quenching with Na₂S₂O₃, extraction with dichloromethane, and column chromatography (silica gel, hexane/ethyl acetate)
  • Yield: 50–65%

Mechanistic Insight :
The electron-donating amine group directs bromination to position 4 via resonance stabilization of the intermediate arenium ion. Competing bromination at position 3 is minimized due to steric hindrance from the methyl group.

Alternative Bromination Strategies

For substrates sensitive to Br₂, NBS in dimethylformamide (DMF) with catalytic FeBr₃ offers milder conditions. This method reduces overbromination and improves regioselectivity, albeit with slightly lower yields (45–55%).

Alternative Synthetic Routes

Direct N-Arylation of Pyrazole Intermediates

Palladium-catalyzed coupling enables direct introduction of the 2-fluorophenyl group to pre-brominated pyrazoles. For example, 4-bromo-3-methyl-1H-pyrazol-5-amine undergoes Buchwald-Hartwig amination with 2-fluoroiodobenzene to form the target compound.

Catalytic System :

  • Palladium Source: Pd(OAc)₂
  • Ligand: Xantphos
  • Base: Cs₂CO₃
  • Solvent: Toluene
  • Temperature: 110°C
  • Yield: 40–50%

Reductive Amination Pathways

A nitro group at position 5 can be reduced to an amine post-bromination. For instance, hydrogenation of 4-bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-nitro using H₂/Pd-C in ethanol provides the amine derivative in >80% yield.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.07 (s, 3H, CH₃), 5.20 (s, 1H, NH₂), 7.19–7.56 (m, 4H, Ar-H), 11.14 (s, 1H, NH).
  • MS (ESI) : m/z 310.03 [M+H]⁺ (calc. 309.05 for C₁₀H₈BrFN₃).

Purity and Yield Optimization

  • HPLC : >95% purity achieved via recrystallization (MeOH/H₂O).
  • Scale-Up Challenges : Bromination yields decrease at >10 mmol scale due to side reactions; stepwise addition of Br₂ mitigates this.

Comparative Evaluation of Methods

Method Key Advantages Limitations Yield Range
Hydrazine-Diketone Route High regioselectivity, scalable Multi-step, moderate yields 50–65%
Direct N-Arylation Avoids harsh bromination conditions Requires specialized catalysts 40–50%
Reductive Amination High nitro-to-amine conversion Additional nitro introduction 60–80%

Industrial and Environmental Considerations

Solvent Recycling

Ethanol and DMF are recovered via distillation, reducing waste.

Byproduct Management

Bromination generates HBr, neutralized with NaOH to NaBr for safe disposal.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyrazoles.

    Coupling Products:

Scientific Research Applications

4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula MW Key Substituents Notable Properties
Target Compound C₁₀H₉BrFN₃ 270.10 2-fluorophenyl, 3-methyl, 4-bromo Balanced hydrophobicity, halogen interactions
4-Fluoro positional isomer C₁₀H₉BrFN₃ 270.10 4-fluorophenyl Reduced steric hindrance
1-(4-Bromophenyl)-3-(2-methylphenyl) analog C₁₆H₁₄BrN₃ 328.21 2-methylphenyl Enhanced hydrophobicity
Azo derivative C₁₆H₁₃BrN₆ 381.22 Azo group (-N=N-) Photochromic, redox-active
Cyclopropyl analog C₁₂H₁₂BrN₃ 286.15 Cyclopropyl Steric hindrance, metabolic stability
Thiophene-ethyl derivative C₉H₁₀BrN₃S 272.17 Thiophene-ethyl chain π-π stacking, metal coordination

Biological Activity

4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and its applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H9BrFN3
  • Molecular Weight : 256.10 g/mol
  • CAS Number : 76606-39-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Bromination of a precursor compound.
  • Coupling Reaction to introduce the fluorophenyl group, often requiring catalysts like palladium.
  • Purification through recrystallization or chromatography to achieve high purity levels (≥95%) .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrazoles, including this compound, exhibit significant antimicrobial activities. In vitro evaluations have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial effects .

Anti-inflammatory and Anticancer Activities

Research indicates that pyrazole derivatives possess anti-inflammatory and anticancer properties:

  • Cytotoxicity Studies : The compound has been tested against several cancer cell lines, demonstrating promising results with IC50 values indicating effective inhibition of cell proliferation .
CompoundCell Line TestedIC50 (µM)
This compoundMCF73.79
This compoundNCI-H46042.30

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors, altering their activity and leading to therapeutic effects.

Case Studies

In a series of studies focused on the antimicrobial efficacy of pyrazole derivatives:

  • A study highlighted the effectiveness of the compound in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, showcasing its potential as an antibacterial agent .

Q & A

Q. What are the common synthetic routes for 4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, and how are intermediates characterized?

The compound is typically synthesized via multi-step pathways involving cyclization and condensation. For example, pyrazole derivatives are often prepared by reacting substituted hydrazines with β-keto esters or α,β-unsaturated ketones. In one approach, microwave-mediated reactions between arylhydrazines and aldehydes yield high-purity intermediates, as seen in the synthesis of structurally similar pyrazole-amine derivatives . Key intermediates, such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, are generated through formylation, oxidation, and acylation steps, with characterization via 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy .

Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?

X-ray diffraction (XRD) is the gold standard for resolving ambiguities in molecular geometry. For example, SHELXL software ( ) is widely used for refining crystal structures, with metrics like R-factor (<0.05) indicating high accuracy . Spectroscopic techniques include:

  • NMR : Chemical shifts for aromatic protons (δ 6.8–8.2 ppm) and pyrazole NH2_2 (δ ~5.2 ppm) confirm substitution patterns .
  • IR : Stretching frequencies for C-Br (~550 cm1^{-1}) and C-F (~1220 cm1^{-1}) validate halogen presence .
  • UV-Vis/Photophysics : Emission spectra in polar solvents (e.g., λem_{em} = 356 nm in DMSO) reveal electronic transitions influenced by the 2-fluorophenyl group .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data be resolved for pyrazole-amine derivatives?

Discrepancies between NMR/IR predictions and XRD results often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. For instance, hydrogen-bonding networks (e.g., C–H···π interactions forming cyclic dimers) can alter bond lengths and angles in the solid state versus solution . To resolve conflicts:

  • Perform variable-temperature NMR to detect tautomeric equilibria.
  • Use high-resolution XRD with SHELXL refinement to validate bond metrics (e.g., mean C–C bond length = 0.002 Å) .
  • Compare computational (DFT) models with experimental data to identify steric/electronic distortions .

Q. What strategies optimize the antitubercular activity of pyrazole-amine analogs, and how are structure-activity relationships (SAR) analyzed?

SAR studies highlight the importance of halogen substituents (Br, F) and the pyrazole core. For example:

  • Substitution Patterns : Bromine at C4 enhances lipophilicity, improving membrane penetration, while the 2-fluorophenyl group increases metabolic stability .
  • Activity Testing : In vitro assays against Mycobacterium tuberculosis (MIC < 1 µg/mL) are performed using microdilution methods. Derivatives with electron-withdrawing groups (e.g., -NO2_2, -CF3_3) show higher potency due to enhanced target binding .
  • Data Interpretation : Contradictions in activity (e.g., high MIC despite favorable lipophilicity) may stem from poor solubility, requiring formulation adjustments or prodrug strategies .

Q. How do hydrogen-bonding motifs in crystal structures influence the compound’s physicochemical properties?

Graph set analysis (e.g., Etter’s notation) reveals that hydrogen-bonded dimers (e.g., R22(8)R_2^2(8) motifs) stabilize the crystal lattice, impacting solubility and melting points. For example, C–H···N interactions between pyrazole NH2_2 and adjacent aryl rings reduce solubility in nonpolar solvents . Computational tools like Mercury (CCDC) can map these interactions and predict bulk properties .

Methodological Guidance

Q. Designing a crystallization protocol for X-ray analysis: What parameters are critical?

  • Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to slow nucleation and grow single crystals.
  • Temperature Gradients : Gradual cooling (0.5°C/hour) minimizes defects.
  • Data Collection : Collect high-resolution data (θ > 25°) at low temperature (100 K) to reduce thermal motion artifacts. Refinement in SHELXL with anisotropic displacement parameters ensures accurate bond metrics .

Q. How to address low yields in multi-step syntheses of pyrazole-amine derivatives?

  • Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields (>80%) for cyclization steps .
  • Catalyst Optimization : Use Pd/C or CuI for cross-coupling reactions involving bromine or fluorine substituents .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization eliminates byproducts .

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